molecular formula C15H25NO5 B13064384 Racemic-(1S,3S,4S,5R)-2-Tert-Butyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate

Racemic-(1S,3S,4S,5R)-2-Tert-Butyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate

Cat. No.: B13064384
M. Wt: 299.36 g/mol
InChI Key: OQSAJJZJGXXGDD-MMVSWEMESA-N
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Description

Racemic-(1S,3S,4S,5R)-2-Tert-Butyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate is a complex organic compound with the molecular formula C15H25NO5 and a molecular weight of 299.36 g/mol. This compound is known for its unique bicyclic structure, which includes a tert-butyl group, an ethyl group, and a hydroxy group. It is used primarily in research and industrial applications due to its specific chemical properties.

Preparation Methods

The synthesis of Racemic-(1S,3S,4S,5R)-2-Tert-Butyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate involves several steps. The synthetic route typically starts with the preparation of the bicyclic core, followed by the introduction of the tert-butyl, ethyl, and hydroxy groups. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Racemic-(1S,3S,4S,5R)-2-Tert-Butyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or amines. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and pressure conditions to drive the reactions to completion.

Scientific Research Applications

Racemic-(1S,3S,4S,5R)-2-Tert-Butyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in stereochemical studies.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Racemic-(1S,3S,4S,5R)-2-Tert-Butyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Racemic-(1S,3S,4S,5R)-2-Tert-Butyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate can be compared with other similar compounds, such as:

    Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid: This compound has a similar bicyclic structure but includes a fluoro group and a tert-butoxycarbonyl group.

    Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Hydroxy-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid: This compound also shares the bicyclic core but differs in the functional groups attached. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

2-O-tert-butyl 3-O-ethyl (3R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate

InChI

InChI=1S/C15H25NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-12,17H,5-8H2,1-4H3/t9?,10?,11-,12+/m0/s1

InChI Key

OQSAJJZJGXXGDD-MMVSWEMESA-N

Isomeric SMILES

CCOC(=O)[C@H]1C2CCC(N1C(=O)OC(C)(C)C)C[C@@H]2O

Canonical SMILES

CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2O

Origin of Product

United States

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